1H-Imidazo[4,5-B]pyridin-6-amine
CAS No.: 329946-99-8
Cat. No.: VC3867179
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
* For research use only. Not for human or veterinary use.
![1H-Imidazo[4,5-B]pyridin-6-amine - 329946-99-8](/images/structure/VC3867179.png)
Specification
CAS No. | 329946-99-8 |
---|---|
Molecular Formula | C6H6N4 |
Molecular Weight | 134.14 g/mol |
IUPAC Name | 1H-imidazo[4,5-b]pyridin-6-amine |
Standard InChI | InChI=1S/C6H6N4/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,7H2,(H,8,9,10) |
Standard InChI Key | CMFKCHQBIAIHMH-UHFFFAOYSA-N |
SMILES | C1=C(C=NC2=C1NC=N2)N |
Canonical SMILES | C1=C(C=NC2=C1NC=N2)N |
Introduction
Structural and Chemical Properties
The core structure of 1H-imidazo[4,5-B]pyridin-6-amine consists of a pyridine ring fused with an imidazole moiety at positions 4 and 5, with an amine group at position 6. This arrangement confers unique electronic properties, enabling interactions with biological targets through hydrogen bonding and π-stacking. Key spectroscopic characteristics include distinct NMR signals for aromatic protons (δ 7.2–8.4 ppm) and amine groups (δ 4.3–5.0 ppm), as observed in derivatives such as 3-butyl-2-(4-fluorophenyl)-3H-imidazo[4,5-B]pyridine .
Table 1: Key Spectroscopic Data for Representative Derivatives
Compound | NMR (δ, ppm) | NMR (δ, ppm) | IR (cm) |
---|---|---|---|
4h (C16H18FN3) | 8.42 (dd, J=4.7 Hz), 7.80–7.76 | 153.8, 148.9, 165.8 (d) | 2958, 1604, 1525 |
5c (Antitubercular) | 8.15 (s, 1H), 7.89–7.85 | 158.2, 142.7, 134.5 | 3050, 1600, 1510 |
Synthetic Methodologies
One-Pot Tandem Synthesis
A green synthetic route involves sequential nucleophilic aromatic substitution (SNAr), reduction, and cyclization using 2-chloro-3-nitropyridine and primary amines. The reaction proceeds in a HO-isopropanol (IPA) solvent system, achieving yields >85% under metal-free conditions. For example, treating 2-chloro-3-nitropyridine with butylamine generates an intermediate diamine, which undergoes cyclization with aldehydes to form 1,2-disubstituted imidazo[4,5-B]pyridines .
Mechanistic Pathway:
-
SNAr Reaction: Amine attack on 2-chloro-3-nitropyridine forms N-substituted pyridine-2,3-diamine.
-
Reduction: Zinc dust and HCl reduce nitro groups to amines.
-
Cyclization: Aldehyde condensation and aromatization yield the fused ring system .
Multi-Step Synthesis for Antitubercular Derivatives
An alternative four-step protocol starts with 5,5-diaminopyridine-3-ol:
-
Nitration: Introduce nitro groups at position 6.
-
Cyclization: Treat with aldehydes and ammonium acetate to form the imidazo core.
-
Functionalization: Attach 4-nitrophenoxy groups via nucleophilic substitution.
-
Purification: Column chromatography isolates derivatives like 6-(4-nitrophenoxy)-1H-imidazo[4,5-B]pyridine, a potent DprE1 inhibitor (MIC = 0.6 μM) .
Table 2: Comparative Synthesis Routes
Method | Starting Material | Key Steps | Yield (%) |
---|---|---|---|
One-Pot Tandem | 2-Chloro-3-nitropyridine | SNAr, reduction, cyclization | 85–92 |
Multi-Step | 5,5-Diaminopyridine-3-ol | Nitration, cyclization | 70–78 |
Biological Activities and Applications
Antimicrobial and Antitubercular Activity
While early derivatives showed limited antibacterial efficacy (MIC >40 μM) , recent modifications targeting Mycobacterium tuberculosis demonstrated remarkable potency. Compound 5c (6-(4-nitrophenoxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-B]pyridine) exhibited an MIC of 0.6 μM against H37Rv strains, outperforming first-line drugs like isoniazid .
Target Engagement: Molecular docking studies confirm binding to decaprenylphosphoryl-β-D-ribose oxidase (DprE1), a critical enzyme in mycobacterial cell wall synthesis .
Recent Advances and Future Directions
Current research focuses on:
-
Green Chemistry: Solvent-free reactions and recyclable catalysts to reduce environmental impact.
-
Polypharmacology: Designing multi-target inhibitors for complex diseases like tuberculosis and cancer.
-
Drug Delivery: Nanoparticle formulations to enhance bioavailability of hydrophobic derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume